

Anpirtoline: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Anpirtoline

Cat. No.: B1665510

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Anpirtoline, with the developmental code name D-16949, is a potent and centrally acting serotonin receptor modulator.^[1] This technical guide provides an in-depth overview of **Anpirtoline**'s chemical properties, pharmacological profile, and the experimental methodologies used to characterize its activity. It is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identification

Identifier	Value
CAS Number	98330-05-3 (free base) ^[2]
	99201-87-3 (hydrochloride)
IUPAC Name	2-chloro-6-(piperidin-4-yl)sulfanylpuridine ^[2]
Other Names	D-16949, 6-Chloro-2-(piperidinyl-4-thio)pyridine ^[2]
Molecular Formula	C ₁₀ H ₁₃ ClN ₂ S ^[2]
Molar Mass	228.74 g/mol

Pharmacological Profile

Anpirtoline exhibits a complex pharmacological profile, primarily acting as a high-affinity agonist at the serotonin 5-HT_{1B} receptor. It also demonstrates significant affinity for other serotonin receptor subtypes, functioning as a ligand at 5-HT_{1A} and 5-HT_{1D} receptors and as an antagonist at the 5-HT₃ receptor. Its affinity for the 5-HT₂ receptor is comparatively weak.

This mixed receptor activity contributes to its diverse pharmacological effects, which include antidepressant-like, antinociceptive (pain-relieving), and aggression-reducing properties.

Quantitative Pharmacological Data

The following table summarizes the binding affinities (K_i) and functional potencies (EC_{50} , ED_{50}) of **Anpirtoline** at various serotonin receptors.

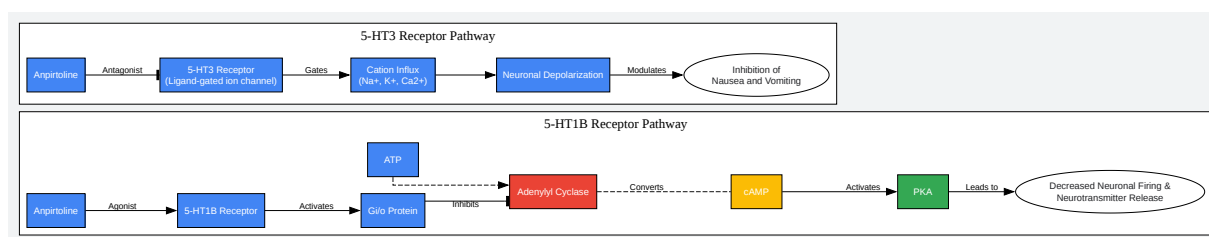
Parameter	Receptor	Species	Value	Reference
K_i	5-HT _{1B}	Rat	28 nM	
K_i	5-HT _{1A}	Rat	150 nM	
K_i	5-HT ₂	Rat	1.49 μ M	
p K_i	5-HT ₃	Rat	7.53	
EC_{50}	5-HT Autoreceptor (rat brain cortex slices)	Rat	55 nM	
EC_{50}	5-HT Autoreceptor (pig brain cortex slices)	Pig	1190 nM	
ED_{50}	Electrostimulated pain test	Mouse	0.52 mg/kg, i.p.	
ED_{50}	Forced swimming test	Rat	4.6 mg/kg, i.p.	
ED_{50}	Discriminative stimulus effects	Rat	0.31 mg/kg, i.p.	

Signaling Pathways

Anpirtoline's primary mechanism of action involves the activation of the 5-HT_{1B} receptor, which is a G-protein coupled receptor (GPCR) negatively coupled to adenylyl cyclase via an

inhibitory G-protein (Gi/o). This interaction leads to a decrease in the intracellular concentration of cyclic AMP (cAMP), a key second messenger.

Additionally, **Anpirtoline** acts as an antagonist at the 5-HT₃ receptor, which is a ligand-gated ion channel. By blocking this receptor, **Anpirtoline** prevents the influx of cations that is normally induced by serotonin, a mechanism that contributes to its antiemetic effects.



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Figure 1: **Anpirtoline**'s primary signaling pathways.

Experimental Protocols

This section details the methodologies for key experiments used to characterize **Anpirtoline**.

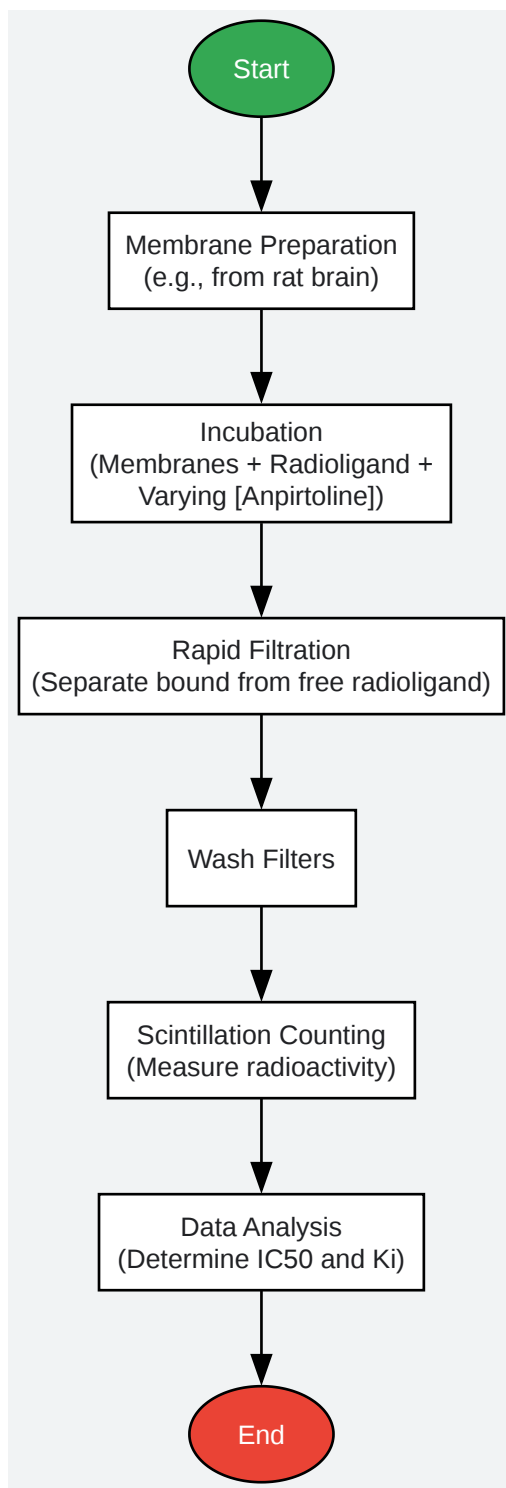
Radioligand Binding Assays

These assays are employed to determine the binding affinity of **Anpirtoline** for various receptors.

Objective: To determine the inhibition constant (K_i) of **Anpirtoline** for serotonin receptors.

General Protocol:

- **Membrane Preparation:** Rat brain tissue is homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl) and centrifuged to isolate the cell membranes containing the receptors. The final membrane pellet is resuspended in the assay buffer.
- **Assay Setup:** In a multi-well plate, the membrane preparation is incubated with a specific radioligand for the receptor of interest (e.g., [3H]-(S)-zacopride for the 5-HT₃ receptor) and varying concentrations of **Anpirtoline**.
- **Incubation:** The mixture is incubated at a specific temperature (e.g., 37°C) for a set duration to allow binding to reach equilibrium.
- **Separation of Bound and Free Ligand:** The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.
- **Quantification:** The radioactivity retained on the filters is measured using a scintillation counter.
- **Data Analysis:** The data is used to generate a competition curve, from which the IC₅₀ (the concentration of **Anpirtoline** that inhibits 50% of the specific radioligand binding) is determined. The K_i value is then calculated using the Cheng-Prusoff equation.



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Figure 2: Workflow for a competitive radioligand binding assay.

Adenylyl Cyclase Activity Assay

This functional assay is used to determine the effect of **Anpirtoline** on the activity of adenylyl cyclase, the enzyme responsible for cAMP production.

Objective: To measure the inhibition of forskolin-stimulated adenylyl cyclase activity by **Anpirtoline**.

General Protocol:

- **Homogenate Preparation:** Homogenates from a specific brain region (e.g., rat substantia nigra) are prepared.
- **Assay Mixture:** The homogenates are incubated in a reaction mixture containing ATP (the substrate for adenylyl cyclase), a phosphodiesterase inhibitor (to prevent cAMP degradation), and forskolin (a direct activator of adenylyl cyclase).
- **Treatment:** Varying concentrations of **Anpirtoline** are added to the assay mixture.
- **Incubation:** The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
- **Termination:** The reaction is stopped, often by heating.
- **cAMP Quantification:** The amount of cAMP produced is measured, typically using a competitive protein binding assay or other sensitive methods like HPLC or fluorometric assays.
- **Data Analysis:** The results are analyzed to determine the concentration-dependent inhibition of adenylyl cyclase activity by **Anpirtoline**.

Forced Swim Test (Porsolt Test)

This is a widely used behavioral assay to screen for antidepressant-like activity.

Objective: To assess the effect of **Anpirtoline** on the duration of immobility in rats or mice subjected to a forced swimming session.

Protocol for Rats:

- **Apparatus:** A transparent cylindrical container (e.g., 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth that prevents the animal from touching the bottom or escaping.
- **Pre-test Session:** On the first day, each rat is placed in the cylinder for a 15-minute habituation session.
- **Test Session:** 24 hours later, the rats are administered **Anpirtoline** or a vehicle control. After a set pre-treatment time (e.g., 30-60 minutes), they are placed back in the water for a 5-minute test session.
- **Behavioral Scoring:** The duration of immobility (the time the animal spends floating with only minimal movements to keep its head above water) is recorded and analyzed. A decrease in immobility time is indicative of an antidepressant-like effect.

Electrostimulated Pain Test

This test is used to evaluate the antinociceptive (pain-relieving) properties of a compound.

Objective: To determine the effect of **Anpirtoline** on the pain threshold in mice.

General Protocol:

- **Apparatus:** An apparatus capable of delivering a controlled electrical stimulus to the mouse's tail or paws.
- **Procedure:** An increasing level of electrical current is applied to the animal.
- **Response Measurement:** The pain threshold is determined by observing the animal's response, which may include flinching, jumping, or vocalization.
- **Treatment:** **Anpirtoline** or a vehicle is administered prior to the test, and the change in the pain threshold is measured. An increase in the pain threshold indicates an analgesic effect.

Social Behavior Deficit Test

This assay is used to assess the effects of a compound on social interaction and aggression.

Objective: To evaluate the ability of **Anpirtoline** to reverse social isolation-induced behavioral deficits in mice.

General Protocol:

- Induction of Social Deficit: Mice are socially isolated for a period of time to induce deficits in social behavior.
- Resident-Intruder Paradigm: An unfamiliar "intruder" mouse is introduced into the home cage of the socially isolated "resident" mouse.
- Behavioral Observation: The social interactions between the two mice are recorded and scored. This can include behaviors such as sniffing, following, and aggressive encounters.
- Treatment: **Anpirtoline** is administered to the resident mouse prior to the introduction of the intruder, and its effects on social behavior are quantified. The reversal of social withdrawal or a reduction in aggression is a key outcome measure.

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References

- 1. D-16949 (anpirtoline): a novel serotonergic (5-HT1B) psychotherapeutic agent assessed by its discriminative effects in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
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